5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
Overview
Description
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position of the indazole ring. It is a white to off-white crystalline powder and is used in various scientific research applications.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit and regulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as chk1, chk2, and sgk kinases) to modulate their activity . This modulation can lead to changes in cellular processes such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets of this compound, it may influence cell cycle progression and dna damage response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, 1H-indazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.
Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium hydroxide to introduce a methoxy group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Substituted indazole derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Esterification and Amidation: Ester or amide derivatives of the compound.
Scientific Research Applications
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole-3-carboxylic acid: Lacks the methoxy group at the 6th position.
6-Methoxy-1H-indazole-3-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-6-methoxy-1H-indazole: Lacks the carboxylic acid group at the 3rd position.
Uniqueness
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is unique due to the presence of all three functional groups (bromine, methoxy, and carboxylic acid) on the indazole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
IUPAC Name |
5-bromo-6-methoxy-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCZOPCDLFQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NN=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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